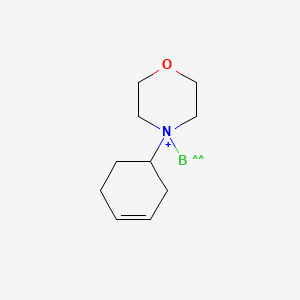
Trihydro(4-phenylmorpholine-N4)boron
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trihydro(4-phenylmorpholine-N4)boron is a chemical compound with the molecular formula C10H19BNO and a molecular weight of 180.07496 g/mol It is known for its unique structure, which includes a boron atom bonded to a 4-phenylmorpholine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trihydro(4-phenylmorpholine-N4)boron typically involves the reaction of borane with 4-phenylmorpholine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{Borane} + \text{4-phenylmorpholine} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
化学反应分析
Types of Reactions
Trihydro(4-phenylmorpholine-N4)boron undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different boron-containing products.
Reduction: It can be reduced under specific conditions to yield other boron complexes.
Substitution: The phenyl group or the morpholine ring can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids or borate esters, while reduction can produce simpler boron-hydride complexes.
科学研究应用
Trihydro(4-phenylmorpholine-N4)boron has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is utilized in the production of advanced materials and as a component in specialty chemicals.
作用机制
The mechanism of action of Trihydro(4-phenylmorpholine-N4)boron involves its interaction with specific molecular targets. The boron atom in the compound can form stable complexes with various biomolecules, influencing their activity and function. The pathways involved in these interactions are still under investigation, but they are believed to involve coordination chemistry and boron-mediated reactions.
相似化合物的比较
Similar Compounds
- Borane-tetrahydrofuran complex
- Borane-dimethyl sulfide complex
- Borane-pyridine complex
Uniqueness
Trihydro(4-phenylmorpholine-N4)boron is unique due to its specific structure, which includes a phenyl group and a morpholine ring This structure imparts distinct chemical properties and reactivity compared to other boron-containing compounds
属性
分子式 |
C10H17BNO+ |
|---|---|
分子量 |
178.06 g/mol |
InChI |
InChI=1S/C10H17BNO/c11-12(6-8-13-9-7-12)10-4-2-1-3-5-10/h1-2,10H,3-9H2/q+1 |
InChI 键 |
NHIZVLFPBWJABN-UHFFFAOYSA-N |
规范 SMILES |
[B][N+]1(CCOCC1)C2CCC=CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















